molecular formula C21H26N4O3 B7013484 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7013484
M. Wt: 382.5 g/mol
InChI Key: UCGOLCXGQKFLKT-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a pyrazole ring and a chromene moiety in its structure suggests potential biological activity and diverse chemical reactivity.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-13-12-25-16-17(15-23-25)14-22-20(26)24-10-8-21(9-11-24)7-6-18-4-2-3-5-19(18)28-21/h2-7,15-16H,8-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGOLCXGQKFLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromene moiety. The final step involves the spirocyclization reaction, where the pyrazole and chromene units are fused together with the piperidine ring.

  • Step 1: Synthesis of Pyrazole Ring

    • Starting materials: 2-methoxyethylamine and 1,3-diketone.
    • Reaction conditions: Acidic or basic catalysis, typically under reflux conditions.
  • Step 2: Formation of Chromene Moiety

    • Starting materials: Salicylaldehyde and an appropriate ketone.
    • Reaction conditions: Acidic catalysis, often using p-toluenesulfonic acid (PTSA) as a catalyst.
  • Step 3: Spirocyclization

    • Starting materials: Pyrazole derivative and chromene derivative.
    • Reaction conditions: High temperature and pressure, often in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties, while the piperidine ring enhances its binding affinity to biological targets. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-hydroxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide
  • N-[[1-(2-ethoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide
  • N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide

Uniqueness

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

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